

An In-depth Technical Guide to the Structure Elucidation of Methyl 4-bromocrotonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-bromocrotonate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure elucidation of **methyl 4-bromocrotonate**, an important synthetic intermediate in medicinal chemistry. The document outlines the key spectroscopic data and experimental protocols used to confirm the molecule's structure, presented in a format tailored for professionals in the field of drug development and organic synthesis.

Molecular Structure and Properties

Methyl 4-bromocrotonate, with the chemical formula $C_5H_7BrO_2$, is an α,β -unsaturated ester.

[1] The molecule exists predominantly as the trans (E) isomer, which is the more stable configuration.[2][3] Its structure features a methyl ester group conjugated with a carbon-carbon double bond, and a bromine atom at the allylic position.

DOT Script of **Methyl 4-bromocrotonate** Structure

Caption: Chemical structure of **methyl 4-bromocrotonate**.

A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of **Methyl 4-bromocrotonate**

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₇ BrO ₂	[1][4]
Molecular Weight	179.01 g/mol	[1][3][4]
Appearance	Clear yellow to colorless or brown liquid	[1][3][5]
Boiling Point	83-85 °C at 13 mmHg	[1][5][6]
Density	~1.522 g/mL at 25 °C	[1][2][5]
Refractive Index	n _{20/D} 1.501	[1][2][6]
Solubility	Soluble in organic solvents like dichloromethane, chloroform, and ethanol	[1]

Spectroscopic Data for Structure Elucidation

The structural confirmation of **methyl 4-bromocrotonate** is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The spectrum of the trans-isomer of **methyl 4-bromocrotonate** shows four distinct signals, corresponding to the seven protons. The chemical shifts (δ) and coupling constants (J) are summarized in Table 2.

Table 2: ¹H NMR Spectroscopic Data for **Methyl 4-bromocrotonate**

Signal	Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constants (Hz)	Assignment	Reference(s)
A	7.003	dt	1H	J(A,B)=15.3, J(A,C)=7.3	=CH-COOR	[7]
B	6.046	dt	1H	J(A,B)=15.3, J(B,C)=1.2	=CH-CH ₂ Br	[7]
C	4.015	dd	2H	J(A,C)=7.3, J(B,C)=1.2	-CH ₂ Br	[7]
D	3.759	s	3H	-	-OCH ₃	[7]

The large coupling constant of 15.3 Hz between protons A and B is characteristic of a trans-configuration across the double bond.

¹³C NMR, IR, and Mass Spectrometry Data

While detailed experimental data for ¹³C NMR, IR, and Mass Spectrometry were not available in the searched resources, the expected features based on the known structure are described below.

- ¹³C NMR Spectroscopy:** A proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five carbon atoms in different chemical environments: the carbonyl carbon of the ester, the two olefinic carbons, the carbon bearing the bromine atom, and the methoxy carbon.
- Infrared (IR) Spectroscopy:** The IR spectrum would confirm the presence of key functional groups. Expected characteristic absorption bands include a strong C=O stretch for the ester carbonyl group (typically around 1720 cm⁻¹), a C=C stretch for the alkene (around 1650 cm⁻¹), and C-O stretching bands for the ester linkage.
- Mass Spectrometry (MS):** The mass spectrum would show the molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a compound containing one

bromine atom. Key fragmentation patterns would likely involve the loss of the methoxy group ($-\text{OCH}_3$) and the bromine atom.

Experimental Protocols for Synthesis

Methyl 4-bromocrotonate is a valuable synthetic intermediate, and several methods for its preparation have been reported. Two common and reliable protocols are detailed below.

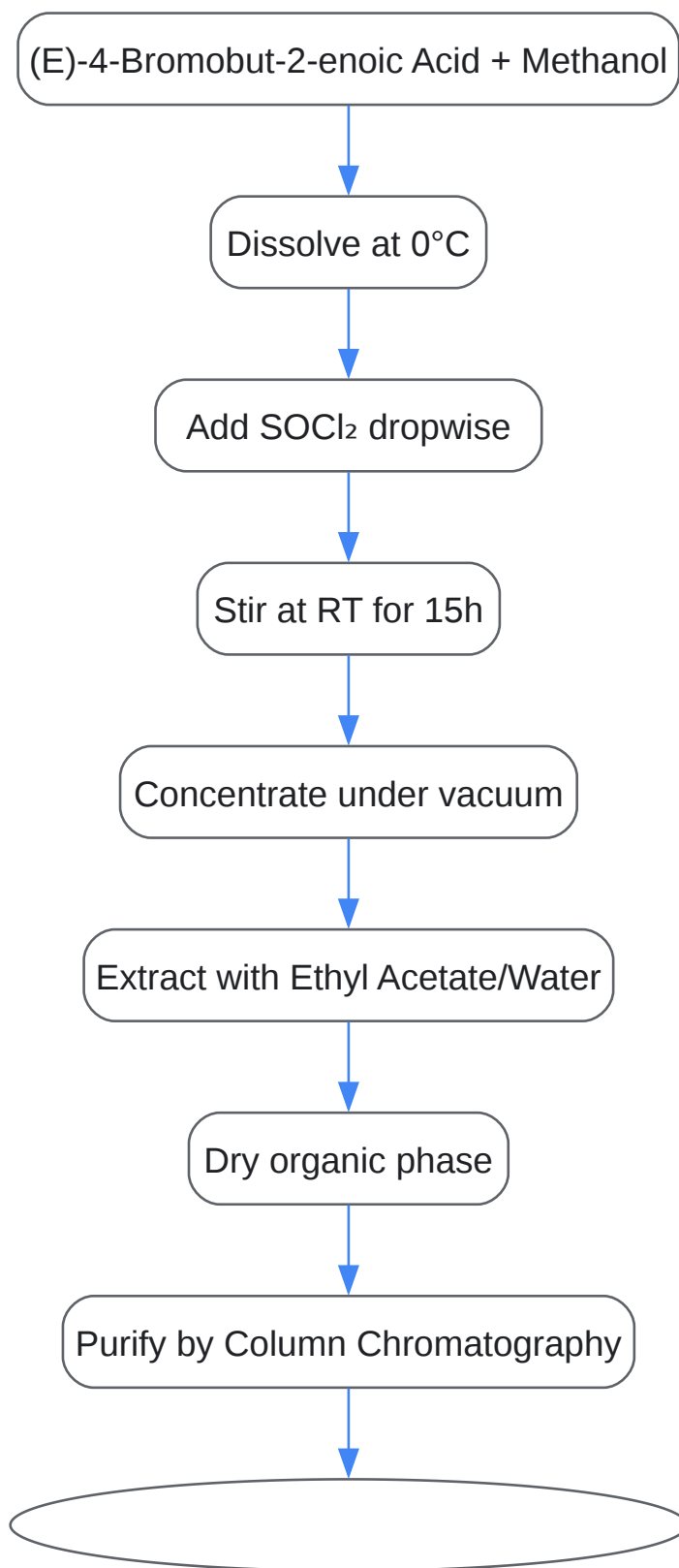
Synthesis from (E)-4-Bromobut-2-enoic Acid

This method involves the esterification of (E)-4-bromobut-2-enoic acid using methanol and thionyl chloride (SOCl_2).^[5]

Experimental Protocol:

- To a 50 mL three-necked flask, add (E)-4-bromobut-2-enoic acid (1.525 g, 9.24 mmol) and anhydrous methanol (10 mL).
- Cool the mixture to 0 °C with stirring until the acid is completely dissolved.
- Slowly add thionyl chloride (5.49 g, 46.19 mmol) dropwise, ensuring the temperature is maintained and gas evolution is controlled.
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 15 hours.
- Concentrate the reaction mixture to dryness under reduced pressure.
- Extract the residue with ethyl acetate and water. Collect the organic phase and dry it over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography (petroleum ether:ethyl acetate = 8:1) to yield **methyl 4-bromocrotonate** as a red oily liquid (yield: 93.1%).^[5]

DOT Script of Synthesis Workflow (Method 1)



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Caption: Workflow for synthesis from (E)-4-bromobut-2-enoic acid.

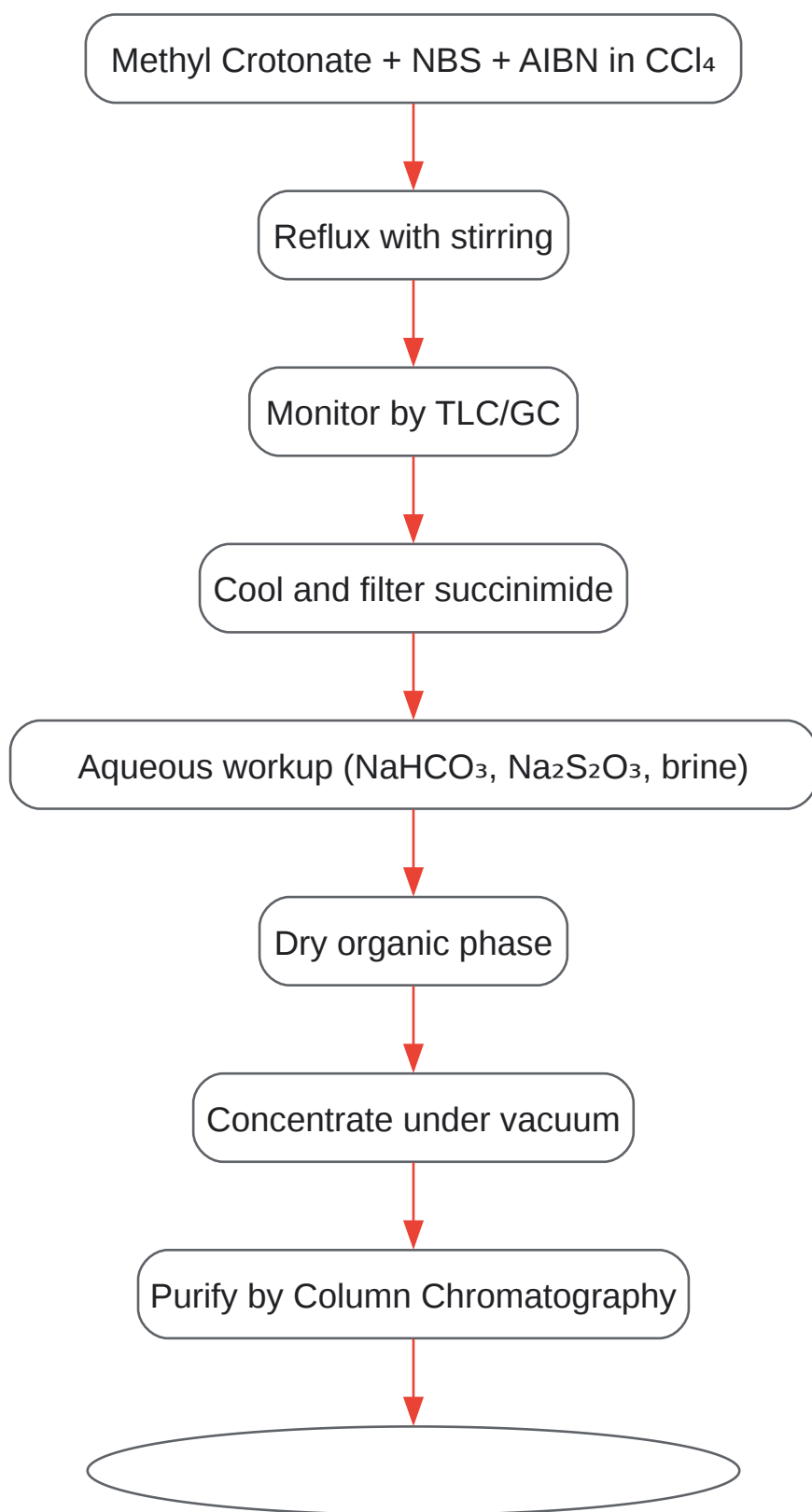
Synthesis from Methyl Crotonate via Allylic Bromination

This method utilizes the allylic bromination of methyl crotonate using N-Bromosuccinimide (NBS) and a radical initiator like dibenzoyl peroxide or AIBN.[5]

Experimental Protocol (Adapted):

- In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl crotonate (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl_4).
- Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN, 0.05 eq).
- Heat the reaction mixture to reflux with vigorous stirring.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide byproduct.
- Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO_3 solution, saturated aqueous $\text{Na}_2\text{S}_2\text{O}_3$ solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 .
- Concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography to yield pure **methyl 4-bromocrotonate**.

DOT Script of Synthesis Workflow (Method 2)



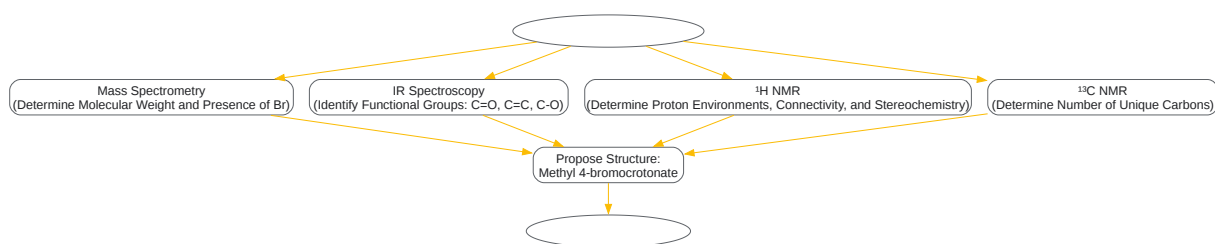
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Caption: Workflow for synthesis via allylic bromination.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of an unknown compound, such as **methyl 4-bromocrotonate**, follows a logical progression of analytical techniques.

DOT Script of Structure Elucidation Workflow



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Caption: Logical workflow for structure elucidation.

Conclusion

The structure of **methyl 4-bromocrotonate** is unequivocally confirmed through the combined interpretation of its spectroscopic data, particularly ^1H NMR, and is supported by its logical synthesis from known precursors. This guide provides the essential data and protocols necessary for the synthesis and characterization of this important intermediate, serving as a valuable resource for professionals in chemical research and development.

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References

- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 2. scbt.com [scbt.com]
- 3. 4-ブロモクロトン酸メチル 85%, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. chemscene.com [chemscene.com]
- 7. METHYL 4-BROMOCROTONATE(6000-00-6) ^{13}C NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure Elucidation of Methyl 4-bromocrotonate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b106362#methyl-4-bromocrotonate-structure-elucidation]

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